molecular formula C27H49N3O7P+ B015569 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS No. 60438-73-5

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine

Cat. No. B015569
CAS RN: 60438-73-5
M. Wt: 575.7 g/mol
InChI Key: CDTKXKMMWVIQDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine involves several key steps, starting from 2-amino-4-nitrophenol. This precursor is acylated with palmitoyl chloride to yield hexadecananilide, which then reacts with beta-bromoethylphosphoryldichloride to form the phosphate intermediate. This intermediate is subsequently quaternized with trimethylamine to produce the target compound (Gal & Fash, 1976).

Scientific Research Applications

Enzyme Assay Development

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has been utilized in the development of enzyme assays, particularly for sphingomyelinase. A study by Gal et al. (1976) synthesized a compound resembling sphingomyelin, which is cleaved by sphingomyelinase to a chromogenic N-acylaminonitrophenyl moiety, facilitating the measurement of sphingomyelinase activity without the need for phospholipase C hydrolysis (Gal & Fash, 1976).

Diagnosis of Niemann-Pick Disease

This compound has been pivotal in diagnosing Niemann-Pick disease, a condition characterized by a deficiency of sphingomyelinase. Gal et al. (1975) created an analogue of sphingomyelin that is hydrolyzed by sphingomyelinase. This analogue serves as a reliable chromogenic reagent for diagnosing Niemann-Pick disease and detecting carriers of the trait (Gal, Brady, Hibbert, & Pentchev, 1975).

Investigation of Sphingomyelinase Activity

Further research by Besley et al. (2004) used this compound in sphingomyelinase activity measurements in a study of Niemann-Pick disease. This research contributed to the understanding of the genetic and biochemical underpinnings of different Niemann-Pick disease variants (Besley, Hoogeboom, Hoogeveen, Kleijer, & Galjaard, 2004).

Application in Biochemical Research

This compound has also been used in biochemical research, such as studying enzyme activity in different biological systems. For instance, Srivastava et al. (1982) investigated the hydrolysis of p-nitrophenylphosphorylcholine by enzymes in rabbit semen, contributing to the understanding of enzymatic processes in reproductive biology (Srivastava, Brewer, & White, 1982).

Improving Enzymatic Assays

Levade et al. (1983) presented an improved method for lysosomal hydrolase assays using chromogenic substrates derived from 2-Hexadecanoylamino-4-nitrophenol, including this compound. This method helps avoid interference from hemoglobin in spectrophotometric assays (Levade, Salvayre, Sicre, & Douste‐Blazy, 1983).

Mechanism of Action

Target of Action

The primary target of HDANPPcholine is sphingomyelinase , an enzyme involved in the metabolism of sphingomyelin . Sphingomyelinase catalyzes the hydrolysis of sphingomyelin, a type of sphingolipid found in animal cell membranes, into phosphocholine and ceramide .

Mode of Action

HDANPPcholine interacts with its target, sphingomyelinase, by serving as a synthetic chromogenic analog of sphingomyelin . This means that it mimics the structure of sphingomyelin and can be recognized and processed by sphingomyelinase. The interaction between HDANPPcholine and sphingomyelinase results in the production of ceramide and phosphocholine .

Biochemical Pathways

The interaction of HDANPPcholine with sphingomyelinase affects the sphingolipid metabolism pathway . The downstream effects of this interaction include the production of ceramide, a bioactive lipid that plays a crucial role in cell signaling pathways related to growth, differentiation, senescence, and apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s stability at -20°C indicates that it may have a relatively long half-life .

Result of Action

The action of HDANPPcholine results in the inhibition of neoplastic cell growth in vitro . It also inhibits Protein Kinase C , an enzyme involved in regulating cell growth and differentiation. These effects suggest that HDANPPcholine may have potential therapeutic applications in the treatment of cancer .

Action Environment

The action, efficacy, and stability of HDANPPcholine can be influenced by various environmental factors. For instance, its stability at -20°C suggests that it may be sensitive to temperature . Additionally, its solubility in methanol indicates that its action and bioavailability may be affected by the solvent environment

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is available for download . The compound should be handled as per standard handling procedures .

properties

IUPAC Name

2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTKXKMMWVIQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209181
Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60438-73-5
Record name Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1)
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Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
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Record name 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Source EPA DSSTox
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Record name [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in the context of Niemann-Pick disease?

A: Niemann-Pick disease is characterized by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin in various tissues. this compound serves as a chromogenic analog of sphingomyelin. [] This means it can be broken down by acid sphingomyelinase, and the resulting product can be easily detected through color change. This property makes it valuable for diagnosing Niemann-Pick disease. Extracts from individuals with Niemann-Pick disease Type A show no activity against this compound, while heterozygotes and those with Type C exhibit intermediate levels of activity. [] This difference in activity allows for the identification of both patients and carriers of the disease.

Q2: How does this compound compare to traditional methods of measuring sphingomyelinase activity?

A: Prior to the use of this compound, measuring sphingomyelinase activity relied on radiolabeled sphingomyelin. [] These radiolabeled materials are expensive and require specialized laboratory equipment for handling and detection. In contrast, this compound offers a safer, more cost-effective, and accessible alternative. Its chromogenic nature allows for direct visualization of enzyme activity, eliminating the need for radioactivity and specialized equipment. [] This makes it a more practical option for wider use in research and clinical settings.

Q3: Beyond Niemann-Pick disease, are there other potential applications for this compound in research?

A: While primarily recognized for its role in Niemann-Pick disease diagnosis, this compound also serves as a valuable tool for studying acid sphingomyelinase itself. Researchers have used this compound to purify and characterize the enzyme from rat liver. [] By analyzing how effectively purified acid sphingomyelinase breaks down this compound, scientists can determine the enzyme's activity levels and gain insights into its kinetic properties. [] This information contributes to a deeper understanding of acid sphingomyelinase's role in various cellular processes and potential implications in other diseases.

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